5,7-Dihydroxy-2,6,8-trimethylchromone
Overview
Description
Synthesis Analysis
The synthesis of chromone derivatives is a topic of interest due to their potential pharmacological applications. In the first paper, the authors describe the synthesis of a deuterated chromone derivative, specifically 6,7-dihydro-10-trideuteromethyl-6,8,8-trimethyl-8H-pyrano[3,2-g]chromone-2-carboxylic acid, which is used as a mass spectrometric stable isotope internal standard for metabolic studies of a related antiallergic agent . Another paper discusses a new synthesis method for 5,6,7-trimethyl-5,6,7,8-tetrahydropterine, starting from a formylated precursor, which highlights the chemical behavior of the formyl group and its differentiation in folic acid derivatives . Additionally, a novel chromone derivative, 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione, was synthesized using a DBU catalyzed condensation reaction, showcasing the versatility of chromone scaffolds in creating structurally diverse compounds .
Molecular Structure Analysis
The crystal structure of 5,6,7-trimethyl-5,6,7,8-tetrahydropterine-dihydrochloride-monohydrate was determined using X-ray analysis, revealing an orthorhombic crystal system with specific unit cell dimensions. The study provides detailed insights into the conformation and configuration of the methyl groups within the molecule . This level of structural analysis is crucial for understanding the physical and chemical properties of such compounds.
Chemical Reactions Analysis
Chromone derivatives are versatile in chemical reactions, as demonstrated by the pseudo-five-component reaction described in one of the papers. This reaction involves 3-formylchromones, Meldrum's acid, isocyanides, and primary aromatic amines, leading to the formation of chromone-containing tripeptides. This method is notable for the formation of five new bonds and the generation of a wide range of pharmacologically significant compounds . Another study outlines the synthesis of 7-hydroxy-2,8-dimethyl-4-oxo-3-phenoxy-4H-6-chromenecarbaldehyde, which employs the Duff reaction and highlights the reactivity of the chromone scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromone derivatives are influenced by their molecular structure. For instance, the dipole moment, electronic structure, and nonlinear optical properties of the novel chromone derivative synthesized in the third paper were investigated using Density Functional Theory (DFT) calculations. The study also includes an analysis of the electronic absorption spectra in different solvents, which is essential for understanding the photophysical behavior of these compounds .
Scientific Research Applications
Structural Analysis and Isolation
Isolation from Natural Sources : The compound 5,7-Dihydroxy-3,6,8-trimethoxyflavone, closely related to 5,7-Dihydroxy-2,6,8-trimethylchromone, was isolated from Ainsliaea henryi. It exhibits an intramolecular hydrogen bond and forms hydrogen-bonded chains in its crystal structure (Xiong et al., 2009).
New Chromone Derivatives : Research identified a new chromone, named 5,6-dihydroxy-2-methylchromone, along with several flavonoids from Ficus lyrata. These compounds have unique chemical structures established through spectral evidence (Basudan et al., 2005).
Biological and Pharmacological Properties
Cytotoxic Activity : A study on 5,7-dihydroxy-6-geranylchromone, a variant of the compound, showed cytotoxicity using a plant cell model. This could have implications in understanding the toxic effects of similar compounds in biological systems (Šmejkal et al., 2008).
Anti-Inflammatory Properties : Research on tetrahydro-2-(2-phenylethyl)chromones, a class including similar structures, revealed their anti-inflammatory activities, showing potential therapeutic applications (Yu et al., 2020).
Metabolic Studies
- Human Intestinal Bacterium Metabolism : A study explored the metabolism of polymethoxyflavones, similar in structure to 5,7-Dihydroxy-2,6,8-trimethylchromone, by human intestinal bacterium Blautia sp. MRG-PMF1. This research is crucial for understanding how such compounds are processed in the human body (Kim, Kim, & Han, 2014).
Chemical Synthesis and Characterization
Synthetic Approaches : Research on the synthesis of various flavones and chromones, including methods for synthesizing 5,7-dihydroxyflavones, provides insight into the chemical manipulation and potential pharmaceutical applications of these compounds (Horie et al., 1995).
Isotopic Labeling for Pharmacokinetic Studies : The synthesis of isotopically labeled derivatives of similar compounds has been described, which is important for pharmacokinetic studies and understanding the drug action of related compounds (Minami, 1981).
Pharmacokinetics and Detection Methods
- Development of Detection Protocols : A study developed reversed-phase high-performance liquid chromatography methods for quantifying isomeric flavones, which can be applied to compounds like 5,7-Dihydroxy-2,6,8-trimethylchromone for pharmacokinetic studies (Whitted et al., 2015).
Neuroprotective Effects
- Neuroprotection in Cell Models : Research demonstrated the neuroprotective effect of 5,7-Dihydroxychromone against oxidative stress and apoptosis in SH-SY5Y cells. This study highlights its potential in neurodegenerative disease therapy (Kim et al., 2015).
properties
IUPAC Name |
5,7-dihydroxy-2,6,8-trimethylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-5-4-8(13)9-11(15)6(2)10(14)7(3)12(9)16-5/h4,14-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNMTIVRLHXQTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C(=C(C(=C2O1)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961900 | |
Record name | 5,7-Dihydroxy-2,6,8-trimethyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dihydroxy-2,6,8-trimethylchromone | |
CAS RN |
41682-21-7 | |
Record name | 8-Methyleugenitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041682217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dihydroxy-2,6,8-trimethyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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